methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves a multi-step process. One common method starts with the reaction of 4-methoxybenzoyl chloride with 2-amino-6-nitrobenzothiazole in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with methyl chloroacetate under reflux conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Sodium hydroxide, methanol
Hydrolysis: Aqueous sodium hydroxide, heat
Major Products Formed
Oxidation: 2-[2-(4-aminobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 2-[2-(4-methoxybenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetic acid and methanol
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential proteins in bacteria. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be compared with other benzothiazole derivatives, such as:
2-Amino-6-methylbenzothiazole: Known for its muscle relaxant properties.
2-Methoxy-6-{[(1,3-thiazol-2-yl)imino]methyl}phenol: Studied for its antimicrobial and antioxidant activities.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[2-(4-methoxybenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S/c1-26-13-6-3-11(4-7-13)17(23)19-18-20(10-16(22)27-2)14-8-5-12(21(24)25)9-15(14)28-18/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHGFZGYTSNMMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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